6-(Cyclopentylamino)nicotinonitrile

Description

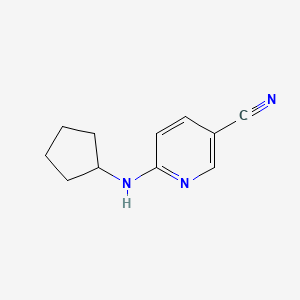

6-(Cyclopentylamino)nicotinonitrile is a nicotinonitrile derivative featuring a cyclopentylamino substituent at the 6-position of the pyridine ring. The compound’s structure combines a nitrile group at the 3-position of the pyridine core with a cyclopentylamino group, which enhances lipophilicity and may improve binding affinity to biological targets compared to simpler analogs.

Properties

IUPAC Name |

6-(cyclopentylamino)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c12-7-9-5-6-11(13-8-9)14-10-3-1-2-4-10/h5-6,8,10H,1-4H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTOCJOPVFXSGBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=NC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclopentylamino)nicotinonitrile can be achieved through several methods. One common approach involves the reaction of nicotinonitrile with cyclopentylamine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like triethylamine. The mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-(Cyclopentylamino)nicotinonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

6-(Cyclopentylamino)nicotinonitrile has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in developing new pharmaceuticals.

Industry: The compound is used in the production of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 6-(Cyclopentylamino)nicotinonitrile involves its interaction with specific molecular targets. It may act on enzymes or receptors, leading to various biological effects. For example, it could inhibit certain kinases or interact with ion channels, affecting cellular processes .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The biological and chemical properties of nicotinonitrile derivatives are highly dependent on substituent modifications. Below is a comparative analysis of key analogs:

| Compound Name | CAS Number | Substituent (Position) | LogP* (Predicted) | Key Properties |

|---|---|---|---|---|

| 6-(Cyclopentylamino)nicotinonitrile | Not provided | Cyclopentylamino (6) | ~2.8 | High lipophilicity, potential CNS penetration |

| 6-(Methylamino)nicotinonitrile | 16344-18-6 | Methylamino (6) | ~1.2 | Lower steric hindrance, improved solubility |

| 2-(Phenylamino)nicotinonitrile | 60138-76-3 | Phenylamino (2) | ~2.5 | Aromatic interactions, moderate logP |

| 6-((Cyclopropylmethyl)amino)nicotinonitrile | 1016819-90-1 | Cyclopropylmethylamino (6) | ~2.3 | Intermediate lipophilicity, rigid structure |

| 6-Chloronicotinonitrile | 33252-28-7 | Chloro (6) | ~1.5 | Electrophilic reactivity, halogen-bonding |

*LogP values estimated using fragment-based methods.

Key Observations :

- Steric Effects : The bulky cyclopentyl group may hinder binding to flat active sites but improve selectivity for targets requiring hydrophobic pockets .

- Reactivity: Chlorinated analogs (e.g., 6-Chloronicotinonitrile) lack the amino group, making them more reactive in nucleophilic substitution reactions but less suited for hydrogen-bonding interactions .

Biological Activity

6-(Cyclopentylamino)nicotinonitrile is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C12H14N4

- Molecular Weight : 218.27 g/mol

- CAS Number : 1016845-36-5

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent. The compound's structure allows it to interact with multiple biological targets, which can lead to diverse pharmacological effects.

- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for cellular processes, particularly those involved in inflammation and cancer progression.

- Receptor Modulation : It has the potential to modulate receptor activity, influencing signaling pathways that regulate cell growth and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity , particularly against Gram-positive bacteria. Studies have shown that modifications in the chemical structure can significantly enhance its potency against various strains, including Methicillin-resistant Staphylococcus aureus (MRSA) .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties . The mechanism involves modulation of inflammatory pathways by interacting with enzymes and receptors involved in the inflammatory response .

Case Study 1: Antimicrobial Activity

A study conducted on various nicotinonitrile derivatives demonstrated that structural modifications could enhance antimicrobial efficacy. The findings indicated that this compound showed significant antibacterial effects against selected bacterial strains, supporting its potential use as an antimicrobial agent .

Case Study 2: Cancer Research

Another investigation focused on the cytotoxic effects of related compounds on pancreatic cancer cell lines. Results indicated that certain structural components of nicotinonitriles could enhance cytotoxicity, suggesting a promising avenue for cancer therapy involving this compound .

Comparative Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.